1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol Dihydrochloride
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Overview
Description
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol Dihydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a fluorophenyl group and a methoxyphenoxy group. It is often used in various fields such as chemistry, biology, and medicine due to its specific properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol Dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-fluorophenylpiperazine with 3-methoxyphenol in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups .
Scientific Research Applications
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol Dihydrochloride is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is used in studies related to receptor binding and signal transduction pathways.
Mechanism of Action
The mechanism of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol Dihydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)piperazine: Shares the piperazine ring and fluorophenyl group but lacks the methoxyphenoxy group.
4-(4-methoxyphenyl)piperazine: Contains the methoxyphenyl group but lacks the fluorophenyl substitution.
1-(4-(2-fluorophenyl)piperazin-1-yl)methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A more complex compound with additional functional groups.
Uniqueness
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol Dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and the development of specialized pharmaceuticals .
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O3.2ClH/c1-25-19-3-2-4-20(13-19)26-15-18(24)14-22-9-11-23(12-10-22)17-7-5-16(21)6-8-17;;/h2-8,13,18,24H,9-12,14-15H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSBDGBMFSAERN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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